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Compound of Interest

Compound Name: 5-Bromo-3-iodo-4-azaindole

Cat. No.: B1525301

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-iodo-4-azaindole, systematically named 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine,
is a halogenated heterocyclic compound that has garnered significant interest in medicinal
chemistry. Its structural resemblance to purine and indole scaffolds makes it a "privileged
structure” for the design of kinase inhibitors and other therapeutic agents. The presence of
bromine and iodine atoms at positions 5 and 3, respectively, provides reactive handles for a
variety of cross-coupling reactions, enabling the synthesis of diverse compound libraries for
drug discovery. This guide provides a comprehensive overview of the physicochemical
properties, synthesis, and biological relevance of 5-Bromo-3-iodo-4-azaindole.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 5-Bromo-3-iodo-4-
azaindole is presented in the table below. It is important to note that while some data is
available, several properties are predicted and await experimental verification. For comparison,
the melting point of the isomeric 5-Bromo-3-iodo-7-azaindole is 234-239 °C.[1]
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Property Value Source

Molecular Formula C7Ha4BrIN2 --INVALID-LINK--

Molecular Weight 322.93 g/mol --INVALID-LINK--

CAS Number 1190319-16-4 --INVALID-LINK--

Appearance Solid (predicted)

Boiling Point 411'6_i 40.07C at 760 mmHg --INVALID-LINK--
(Predicted)

Density 2.4 £ 0.1 g/cm3 (Predicted) --INVALID-LINK--

Melting Point Not available

Soluble in common organic

solvents like dichloromethane,

Solubility
chloroform, and DMSO
(Predicted)

pKa Not available

logP Not available

Experimental Protocols

The synthesis of 5-Bromo-3-iodo-4-azaindole and its subsequent functionalization are critical
for its application in drug discovery. Below are representative experimental protocols.

Synthesis of 4-Azaindole Derivatives (General Protocol)

A common strategy for the synthesis of the 4-azaindole scaffold involves a modified Cacchi
palladium-mediated domino alkylation-cyclization reaction. The following is a generalized
procedure that may be adapted for the synthesis of 5-Bromo-3-iodo-4-azaindole, likely
starting from a suitably substituted bromopyridine precursor.

Materials:

e Substituted bromopyridine
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o Terminal alkyne

o Palladium catalyst (e.g., Pd(PPhs)4, PdCI2(PPhs)2)
e Base (e.g., K2COs, Cs2CO0s)

e Solvent (e.g., DMF, Dioxane)

 Trifluoroacetic anhydride

Procedure:

e Sonogashira Coupling: A mixture of the bromopyridine (1 eq.), the terminal alkyne (1.2 eq.),
the palladium catalyst (0.05 eq.), and a copper(l) co-catalyst (e.g., Cul, 0.1 eq.) in a suitable
solvent is degassed and stirred under an inert atmosphere. A base (2 eq.) is added, and the
reaction is heated until completion (monitored by TLC or LC-MS).

e Acylation: The resulting alkyne is treated with trifluoroacetic anhydride.

e Cyclization: The acylated intermediate undergoes a palladium-catalyzed domino alkylation-
cyclization to yield the 4-azaindole scaffold.

Suzuki-Miyaura Cross-Coupling Reaction (General
Protocol)

The bromine and iodine atoms on the 5-Bromo-3-iodo-4-azaindole core are excellent handles
for introducing molecular diversity via cross-coupling reactions. The Suzuki-Miyaura coupling is
a powerful method for forming carbon-carbon bonds.

Materials:

5-Bromo-3-iodo-4-azaindole (1 eq.)

Aryl or heteroaryl boronic acid or ester (1.2-1.5 eq.)

Palladium catalyst (e.g., Pd(PPhs)4, Pd(dppf)Cl2) (0.02-0.1 eq.)

Base (e.g., K2COs, Cs2C0s3, KsP0O4) (2-3 eq.)
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e Solvent system (e.g., Dioxane/water, Toluene/water, DMF)
Procedure:

e To areaction vessel, add 5-Bromo-3-iodo-4-azaindole, the boronic acid/ester, the
palladium catalyst, and the base.

e The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., Argon or
Nitrogen).

e Add the degassed solvent system.

o The reaction mixture is heated (typically 80-120 °C) with stirring for several hours until the
reaction is complete as monitored by TLC or LC-MS.

o Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent
(e.g., ethyl acetate), and washed with water and brine.

e The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under
reduced pressure.

e The crude product is purified by column chromatography on silica gel.

Biological Activity and Signaling Pathways

Azaindole scaffolds are integral to the development of a wide range of kinase inhibitors due to
their ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.
Derivatives of 4-azaindole have shown potent inhibitory activity against several kinases,
including Transforming Growth Factor-beta Receptor 1 (TGFBRI) and p21-activated kinase 1
(PAK1).

Kinase Inhibition

The general mechanism of action for many kinase inhibitors involves competitive binding at the
ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream
substrates and inhibiting the signaling cascade.
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Caption: General mechanism of kinase inhibition by a 5-Bromo-3-iodo-4-azaindole derivative.

TGF-p Signaling Pathway

The Transforming Growth Factor-beta (TGF-3) signaling pathway is crucial in regulating
numerous cellular processes, including proliferation, differentiation, and apoptosis.[2][3][4][5][6]
Dysregulation of this pathway is implicated in various diseases, including cancer. TGFBRI is a
key kinase in this pathway.
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Caption: Inhibition of the TGF-f3 signaling pathway by a 4-azaindole derivative.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1525301?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1525301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

p21-activated Kinase (PAK) Signaling Pathway

p2l-activated kinases (PAKSs) are key effectors of the Rho family of small GTPases and are
involved in cytoskeleton dynamics, cell motility, survival, and proliferation.[7][8][9][10][11] PAK1
is a well-studied member of this family and a target for cancer therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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